Ethyl 4-[(azidoacetyl)amino]benzoate
Overview
Description
Ethyl 4-[(azidoacetyl)amino]benzoate is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 g/mol . This compound is characterized by the presence of an azido group, an acetyl group, and an ethyl ester group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(azidoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with azidoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(azidoacetyl)amino]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitro compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 4-[(aminoacetyl)amino]benzoate.
Oxidation: Formation of nitrobenzoates.
Scientific Research Applications
Ethyl 4-[(azidoacetyl)amino]benzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic compounds.
Biology: In the study of azido group-containing compounds and their interactions with biological molecules.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(azidoacetyl)amino]benzoate involves the interaction of its azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 4-[(aminoacetyl)amino]benzoate: A reduced form of Ethyl 4-[(azidoacetyl)amino]benzoate.
Ethyl 4-[(nitroacetyl)amino]benzoate: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo click chemistry reactions makes it valuable in various fields of research .
Properties
IUPAC Name |
ethyl 4-[(2-azidoacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-3-5-9(6-4-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSULPYONYFOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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